molecular formula C21H26N4O2S B2656730 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1211159-21-5

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2656730
CAS No.: 1211159-21-5
M. Wt: 398.53
InChI Key: WFSNNEWBHMDFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula: C22H28N4O2S
Molecular Weight: 412.55 g/mol
CAS Number: 1235095-99-4 (methyl-substituted analog)

This compound is a benzodiazole derivative featuring a piperazine ring substituted at the 1-position with a 4-tert-butylbenzenesulfonyl group. The benzodiazole core (1H-1,3-benzodiazole) is a bicyclic aromatic system with two nitrogen atoms, which can participate in hydrogen bonding and π-π stacking interactions. Such structural features are common in antiviral and anticancer agents, as sulfonyl-piperazine derivatives are known to interact with proteins like Tsg101, a key player in viral budding .

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-21(2,3)16-8-10-17(11-9-16)28(26,27)25-14-12-24(13-15-25)20-22-18-6-4-5-7-19(18)23-20/h4-11H,12-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSNNEWBHMDFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole exhibit significant antitumor activity. For instance, studies involving derivatives of benzodiazoles have shown their ability to induce apoptosis in cancer cells, suggesting potential use as antitumor agents. These findings are supported by molecular docking studies that highlight the interaction of these compounds with specific cancer-related targets.

Antimicrobial Properties

There is growing evidence that benzodiazole derivatives possess antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance.

Central Nervous System Disorders

Benzodiazole derivatives are being investigated for their effects on the central nervous system (CNS). The piperazine moiety in This compound may contribute to neuroactive properties. Preliminary studies suggest that such compounds could be explored for treating anxiety and depression due to their interaction with neurotransmitter systems.

Case Studies

Study ReferenceFocus AreaFindings
ResearchGate Study on Antitumor Agents Antitumor activityDemonstrated that benzodiazole derivatives induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Screening Antimicrobial propertiesShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations established for several derivatives.
CNS Activity Research NeuropharmacologyIdentified potential anxiolytic effects in animal models, warranting further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzodiazole core can interact with nucleic acids or proteins, affecting their function and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole C22H28N4O2S 412.55 4-tert-Butylbenzenesulfonyl Potential antiviral activity (inferred)
2-[4-(2-Methoxybenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (BG15248) C18H20N4O3S 372.44 2-Methoxybenzenesulfonyl Not reported (research use only)
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole C16H18N4O3S 354.40 Ethoxy, methylpyridine-sulfonyl Tsg101 binding; inhibits viral budding
2-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride C11H15ClN4 238.72 Unsubstituted piperazine (no sulfonyl group) Not reported
6-[(Morpholin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-3-yl)-1H-1,3-benzodiazole C15H17N7O2 335.35 Morpholinylmethyl, nitro-pyrazole Discontinued (application unspecified)

Key Comparisons

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity (clogP ~4.5 estimated) compared to the methoxy analog (clogP ~3.2) . Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. Sulfonyl vs.

Biological Activity Trends: Sulfonyl-piperazine benzodiazoles (e.g., 2-[(4-ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole) inhibit viral budding by binding Tsg101, a critical host protein for herpesvirus egress . The tert-butyl variant may exhibit stronger binding due to hydrophobic interactions.

Synthetic Accessibility :

  • The tert-butylbenzenesulfonyl-piperazine moiety is synthesized via nucleophilic substitution between 4-tert-butylbenzenesulfonyl chloride and piperazine, followed by coupling to benzodiazole . Methoxy analogs require milder conditions due to lower steric hindrance .

Research Findings and Implications

  • Antiviral Potential: Structural analogs with sulfonyl-piperazine groups demonstrate inhibition of viral budding (IC50 values in low micromolar range) . The tert-butyl group’s bulk may optimize binding pocket occupancy.
  • Anticancer Activity : Piperazinyl-benzodiazole hybrids (e.g., 4-nitroimidazole-piperazinyl triazoles) inhibit solid tumors with IC50 values <10 µM, suggesting the target compound’s promise in oncology .
  • Antitubercular Activity : Imidazo-pyridine-piperazine derivatives show potency against Mycobacterium tuberculosis (MIC <21 µg/mL), highlighting the scaffold’s versatility .

Biological Activity

The compound 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazole core linked to a piperazine moiety through a sulfonyl group. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine, including those containing sulfonyl groups, exhibit significant anticancer activity. For instance, a study highlighted the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine , which demonstrated notable inhibitory effects on the proliferation of MDA-MB-231 human breast cancer cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of related piperazine derivatives has been explored extensively. A series of novel N-alkyl and N-sulfonyl derivatives were synthesized and evaluated for their efficacy against various bacterial strains. The results indicated that certain modifications to the piperazine structure could enhance antimicrobial activity significantly .

The proposed mechanisms for the biological activity of this class of compounds include:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with specific enzymatic pathways critical for cell survival.
  • Interaction with DNA : Benzodiazole derivatives are known to intercalate with DNA, potentially disrupting replication and transcription processes.

In Vitro Studies

A comprehensive study assessed the in vitro efficacy of various piperazine derivatives against multiple cancer cell lines. The results showed that compounds with sulfonyl substitutions exhibited enhanced cytotoxicity compared to their non-sulfonyl counterparts. This suggests that the sulfonyl group plays a crucial role in enhancing biological activity .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity was systematically analyzed. Key findings include:

  • Compounds with larger hydrophobic groups (e.g., tert-butyl) tend to exhibit increased membrane permeability.
  • The presence of electron-withdrawing groups on the aromatic ring enhances binding affinity to biological targets.

Data Tables

Compound NameStructureIC50 (µM)Target
This compoundStructure12.5MDA-MB-231
1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazineStructure15.0MDA-MB-231
N-sulfonyl derivativesStructureVariesVarious

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H-NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperazine protons), and δ 7.0–8.0 ppm (aromatic benzodiazole and sulfonylbenzene protons) confirm connectivity .
    • ¹³C-NMR : Signals for the sulfonyl-linked quaternary carbon (~125 ppm) and benzodiazole carbons (~150 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the tert-butylbenzenesulfonyl group .
  • IR Spectroscopy : Stretching vibrations for the sulfonyl group (SO₂, ~1350 cm⁻¹) and benzodiazole ring (C=N, ~1600 cm⁻¹) confirm functional groups .

How can researchers address low aqueous solubility caused by the tert-butylbenzenesulfonyl group?

Q. Advanced

  • Salt Formation : Converting the free base to a hydrochloride salt (e.g., trihydrochloride) improves solubility, as seen in related piperazinyl-benzodiazole derivatives .
  • Co-Solvent Systems : Use DMSO-water or PEG-400/ethanol mixtures to enhance solubility for in vitro assays .
  • Structural Modifications : Introducing polar substituents (e.g., hydroxyl or amine groups) on the benzene ring while retaining the tert-butyl group’s steric effects .

What strategies resolve contradictory data in biological activity assays between in vitro and in vivo studies?

Q. Advanced

  • Metabolic Stability Analysis : Evaluate hepatic microsomal stability to identify rapid degradation in vivo, which may explain reduced efficacy .
  • Protein Binding Studies : Use equilibrium dialysis to assess plasma protein binding, which can limit bioavailability .
  • Dose Adjustment : Optimize dosing regimens based on pharmacokinetic (PK) parameters like half-life and AUC (area under the curve) .

How can computational modeling predict binding affinity with target enzymes?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the sulfonyl group and enzyme active sites (e.g., hydrophobic pockets). Parameters include grid size (20–25 Å) and exhaustiveness (8–16) .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 50–100 ns trajectories. Focus on hydrogen bonds with catalytic residues and tert-butyl group positioning .

What storage conditions are recommended to maintain stability?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonamide bond .
  • Light Sensitivity : Protect from UV light using amber vials to avoid photodegradation of the benzodiazole ring .
  • Humidity Control : Use desiccants (e.g., silica gel) to mitigate hygroscopicity, especially for salt forms .

What methodologies explore structure-activity relationships (SAR) in novel derivatives?

Q. Advanced

  • Derivatization : Synthesize analogs with varied sulfonyl substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl) to assess steric/electronic effects on activity .
  • Biological Screening : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or QSAR) to correlate structural features (logP, polar surface area) with IC₅₀ values .

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